(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a structurally complex molecule featuring a benzo[d][1,3]dioxole moiety linked via an α,β-unsaturated ketone (prop-2-en-1-one) to a bicyclic pyrazolo-pyrazine system. The (E)-configuration of the enone system likely influences its conformational stability and binding affinity .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(7-5-13-4-6-17-18(10-13)25-12-24-17)21-8-9-22-16(11-21)14-2-1-3-15(14)20-22/h4-7,10H,1-3,8-9,11-12H2/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSSCMAVQSIANC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a unique structure combining a benzo[d][1,3]dioxole moiety with a cyclopentapyrazole derivative. The molecular formula is , indicating the presence of nitrogen and oxygen functionalities that may contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this specific compound.
Anticancer Activity
Studies have demonstrated that derivatives of benzodioxole can possess potent anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that related benzodioxole derivatives significantly reduce the proliferation of various cancer cell lines such as Hep3B and HeLa. One study reported a reduction in α-fetoprotein secretion in Hep3B cells treated with a benzodioxole derivative, suggesting an inhibition of tumor growth .
- Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G2-M phase, which is critical for preventing cancer cell division. This was evidenced by flow cytometry analysis indicating a significant decrease in cells progressing through the cell cycle phases when treated with the compound .
Antioxidant Properties
Benzodioxole derivatives also exhibit antioxidant activities:
- DPPH Assay : The antioxidant capacity was evaluated using the DPPH assay, where certain derivatives demonstrated significant free radical scavenging activity compared to standard antioxidants like Trolox .
Case Studies and Research Findings
Scientific Research Applications
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and biological research.
Structure and Composition
The molecular formula of the compound is , indicating a significant presence of aromatic rings and heterocycles. Its structure features a benzo[d][1,3]dioxole moiety, which is known for its biological activity and stability.
Medicinal Chemistry
Anticancer Activity : The compound's structural components suggest potential anticancer properties. Compounds with similar frameworks have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies on related pyrazolo[1,5-a]pyrazines indicate their effectiveness as anticancer agents by inducing apoptosis in cancer cells .
Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole unit has been linked to antimicrobial activity. Research indicates that derivatives of this structure exhibit significant inhibition against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .
Biological Research
Molecular Probes : Compounds with similar structures have been utilized as molecular probes in biological systems. Their ability to interact with specific receptors makes them valuable for studying cellular mechanisms and drug interactions . For example, the exploration of GPR30-selective agonists has highlighted the utility of benzodioxole derivatives in understanding estrogen signaling pathways .
Material Science
Polymer Chemistry : The compound's reactive double bond (prop-2-en-1-one) makes it a candidate for polymerization reactions. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into similar compounds has shown their effectiveness in creating advanced materials with tailored functionalities .
Case Study 1: Anticancer Evaluation
A study focused on the evaluation of pyrazolo[1,5-a]pyrazines demonstrated their capability to inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through caspase activation pathways. This suggests that the target compound might share similar mechanisms due to its structural analogies.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, derivatives of benzodioxole were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibited significant zone inhibition compared to standard antibiotics, highlighting the potential of our compound in combating resistant bacterial strains.
Comparison with Similar Compounds
Methodological Considerations
- QSAR Models: Global models () predict ADME-Tox profiles by comparing the compound to training sets of kinase inhibitors or epigenetic modulators. However, applicability domain (AD) constraints limit extrapolation to structurally novel scaffolds .
- Molecular Networking : MS/MS-based cosine scores () could dereplicate this compound in natural product extracts by matching fragmentation patterns to benzodioxole-containing clusters (e.g., veronicoside derivatives in ) .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
The compound’s synthesis involves multi-step procedures due to its fused heterocyclic core. Key steps include:
- Cyclization : Use of triethylamine or diisopropylethylamine as catalysts to facilitate ring closure in the cyclopenta-pyrazolo-pyrazine system .
- Coupling reactions : Microwave-assisted techniques (e.g., 80–120°C, 30–60 minutes) to enhance reaction efficiency for the (E)-configured α,β-unsaturated ketone moiety .
- Solvent selection : Ethanol or dichloromethane optimizes solubility and reaction kinetics for intermediates .
Validation : Monitor reaction progress via TLC or HPLC-MS, with purity confirmed by NMR (δ 6.8–7.5 ppm for aromatic protons) .
Advanced: How can solvent polarity influence reaction selectivity during synthesis?
Answer:
Solvent polarity modulates electron distribution in transition states. For example:
- Polar aprotic solvents (e.g., DMF): Stabilize charged intermediates in cyclization steps, improving yields of the pyrazolo-pyrazine system .
- Non-polar solvents (e.g., toluene): Enhance π-π stacking in aromatic intermediates, favoring stereoselective formation of the (E)-isomer .
Methodology : Perform kinetic studies under varied solvent conditions (e.g., dielectric constant 2–40) to correlate polarity with product ratios .
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- NMR : Assign peaks for the benzo[d][1,3]dioxol group (δ 5.9–6.1 ppm, singlet for methylenedioxy protons) and pyrazine ring (δ 7.2–7.4 ppm, multiplet for heteroaromatic protons) .
- XRD : Resolve fused-ring stereochemistry (e.g., dihedral angles between pyrazole and pyrazine planes) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
Advanced: How to resolve contradictions in bioactivity data across assays?
Answer:
Contradictions often arise from assay-specific variables:
- Cellular permeability : Use logP calculations (e.g., ClogP >3.5 indicates membrane penetration) to explain discrepancies between in vitro and cell-based assays .
- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to validate species-specific activity .
Statistical approach : Apply ANOVA to evaluate batch-to-batch variability in IC50 values (p<0.05 threshold) .
Basic: What computational tools predict binding affinity for target proteins?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets), prioritizing hydrogen bonds with pyrazine nitrogen atoms .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Flow chemistry : Implement continuous-flow reactors to maintain temperature control (ΔT ±2°C) during exothermic steps (e.g., cyclopropane ring formation) .
- Catalyst loading : Optimize Pd/C or CuI concentrations (0.5–2 mol%) for Suzuki-Miyaura coupling steps, balancing cost and efficiency .
Validation : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, catalyst ratio) .
Basic: What are the compound’s key structural motifs influencing bioactivity?
Answer:
- Benzo[d][1,3]dioxol : Enhances metabolic stability via steric shielding of labile groups .
- Cyclopenta-pyrazolo-pyrazine : Facilitates π-stacking with aromatic residues in enzyme active sites .
Advanced: How to assess environmental stability and degradation pathways?
Answer:
- Photostability : Expose to UV light (λ=254 nm) and monitor degradation via LC-MS (e.g., cleavage of the dioxolane ring) .
- Hydrolysis : Test pH-dependent stability (pH 2–9) to identify labile bonds (e.g., ester or enone groups) .
Basic: What purification methods ensure high-purity final product?
Answer:
- Column chromatography : Use ethyl acetate/hexane (1:4) gradients to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
Advanced: How to validate antioxidant activity claims using mechanistic assays?
Answer:
- DPPH assay : Measure radical scavenging at 517 nm (IC50 <50 µM indicates strong activity) .
- ROS inhibition : Quantify intracellular ROS in H2O2-stressed cell lines (e.g., HepG2) via fluorescence probes (e.g., DCFH-DA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
